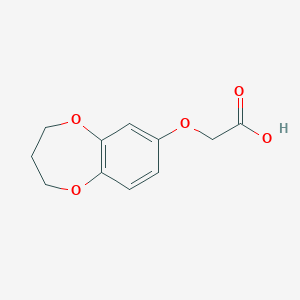
(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid
Übersicht
Beschreibung
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid, also known as 7-hydroxy-3,4-dihydro-1,5-benzodioxepin (7-H-BDO), is a naturally occurring compound found in the human body and in plants. It is a metabolite of the neurotransmitter serotonin, and is also found in several food sources such as almonds, bananas, and kiwis. 7-H-BDO has been studied extensively in the scientific community due to its potential applications in medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
7-H-BDO has been studied extensively in the scientific community due to its potential applications in medicine, biochemistry, and pharmacology. In medicine, 7-H-BDO has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. In biochemistry, it has been studied for its potential use in the synthesis of other compounds and in the understanding of metabolic pathways. In pharmacology, it has been studied for its potential use in the development of new drugs and treatments.
Wirkmechanismus
7-H-BDO acts on the serotonin system in the brain, which is involved in the regulation of mood, sleep, and appetite. It has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been shown to act on the GABAergic system, which is involved in the regulation of sleep and anxiety. 7-H-BDO has been shown to increase the levels of GABA in the brain, which can lead to improved sleep and reduced anxiety.
Biochemische Und Physiologische Effekte
7-H-BDO has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and GABA in the brain, which can lead to improved mood and reduced anxiety. It has also been shown to reduce inflammation, which can lead to improved overall health. Additionally, 7-H-BDO has been shown to increase the production of nitric oxide, which can lead to improved blood flow and increased energy.
Vorteile Und Einschränkungen Für Laborexperimente
7-H-BDO is a relatively easy compound to synthesize in the lab, and is relatively inexpensive. Additionally, it is a relatively stable compound, which makes it well-suited for use in laboratory experiments. However, it is important to note that 7-H-BDO is a relatively reactive compound, and can be easily degraded by heat or light. Additionally, it is important to be aware of the potential risks associated with working with this compound, as it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for research on 7-H-BDO. One potential direction is to further explore its potential applications in medicine, biochemistry, and pharmacology. Additionally, further research could be done to explore its potential use in the synthesis of other compounds and in the understanding of metabolic pathways. Additionally, further research could be done to explore the potential risks associated with working with this compound, as well as to further explore its biochemical and physiological effects on the body. Finally, further research could be done to explore the potential therapeutic benefits of 7-H-BDO.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-11(13)7-16-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMAXRAIVNCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)OCC(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



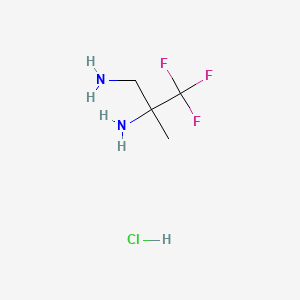
![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
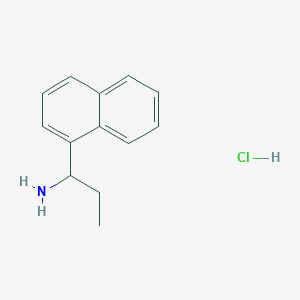
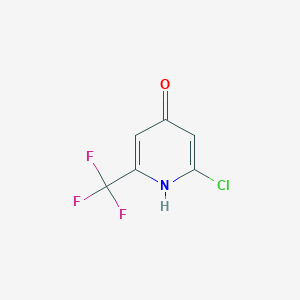
![1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one](/img/structure/B1431319.png)
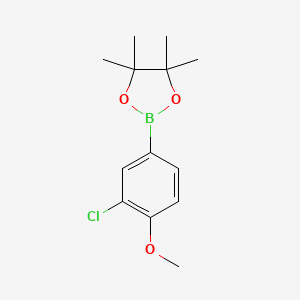
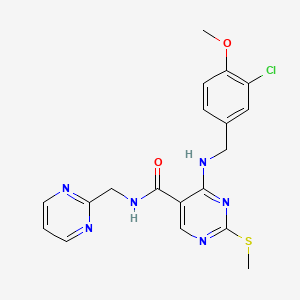
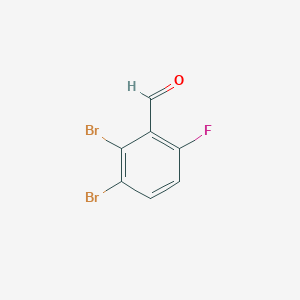
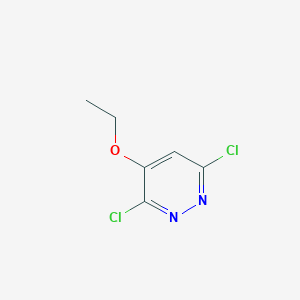

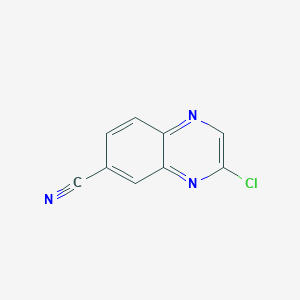
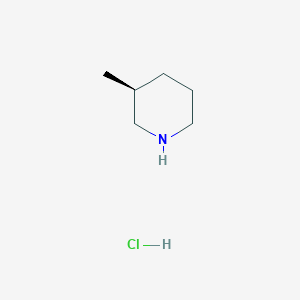
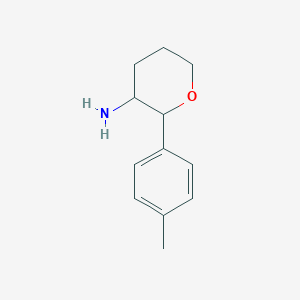
![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)